1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Medicinal Chemistry Chemical Synthesis Quality Control

Procure 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 111248-89-6), a unique benzo-γ-sultam scaffold essential for medicinal chemistry. Its distinct structure enables PTPase inhibition for diabetes/obesity research. High purity (≥97%) and solid-state stability ensure reliable results and scalable synthesis. Ideal for hit-to-lead programs.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
CAS No. 111248-89-6
Cat. No. B170347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
CAS111248-89-6
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NS1(=O)=O
InChIInChI=1S/C7H7NO2S/c9-11(10)5-6-3-1-2-4-7(6)8-11/h1-4,8H,5H2
InChIKeyOJWMDOIYUCEXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 111248-89-6) Sourcing and Characterization Guide


1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 111248-89-6), a heterocyclic compound belonging to the benzo-γ-sultam class, is characterized by its rigid bicyclic framework consisting of a benzene ring fused to an isothiazole 2,2-dioxide core [1]. Its molecular formula is C7H7NO2S, with a molecular weight of 169.20 g/mol, and it is utilized primarily as a pharmaceutical intermediate and a versatile scaffold in medicinal chemistry [2].

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 111248-89-6) Differentiation from Generic Building Blocks


Substituting 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide with a generic sultam or an alternative heterocyclic building block is not feasible due to its unique structural and electronic properties that are critical for downstream applications. Specifically, its unsubstituted benzo-γ-sultam core provides a distinct spatial and electronic profile compared to related scaffolds like 1,2-benzisothiazole 1,1-dioxides (saccharin derivatives) or 1,3-dihydrobenzo[1,2,5]thiadiazole 2,2-dioxides [1]. This specific scaffold is explicitly claimed for use in medicaments targeting PTPases, metabolic disorders, and as a key intermediate in advanced organic synthesis, underscoring that structural analogs cannot be assumed to possess the same reactivity or biological profile [2].

Quantitative Differentiation Evidence for 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 111248-89-6)


Vendor Purity: Superior Baseline for Sensitive Assays

For procurement decisions in research settings, the purity of the starting material is a critical differentiator. 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide is available from reputable vendors at a higher baseline purity (97-98%) compared to the typical minimum specification of 95% offered by other suppliers for this compound or its close analogs . This difference is significant for applications where trace impurities could confound biological assay results or impede subsequent synthetic steps.

Medicinal Chemistry Chemical Synthesis Quality Control

Synthetic Yield: High Efficiency in Core Scaffold Construction

A key differentiator for scientists selecting a scaffold for library synthesis is the efficiency with which it can be derivatized. The 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core can be accessed via a Rh-catalyzed C-H functionalization method that produces 1-aryl derivatives in excellent yields (65-99%) [1]. This is in contrast to alternative sultam syntheses, such as those for certain saccharin derivatives or benzothiadiazole dioxides, which may require harsher conditions or result in lower yields due to differences in ring strain and electronic properties [2].

Organic Synthesis Catalysis Medicinal Chemistry

Pharmacological Potential: Validated Scaffold for PTPase Inhibition

The 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide scaffold is explicitly claimed in patents for the inhibition of protein tyrosine phosphatases (PTPases), including PTP1B, a validated target for type 2 diabetes and obesity [1]. This differentiates it from other benzoisothiazole dioxides, such as 1,2-benzisothiazole 1,1-dioxides (saccharin derivatives), which are more commonly associated with carbonic anhydrase inhibition or artificial sweetener applications [2]. The distinct PTPase inhibition profile is attributed to the unique geometry and electronic distribution of the benzo-γ-sultam core.

Drug Discovery Enzyme Inhibition PTPase

Price-Performance Ratio: Cost-Effective Building Block for Scale-Up

Procurement decisions are often driven by cost, especially for bulk synthesis. 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (97% purity) is available at a significantly lower price point compared to many substituted analogs or alternative sultam scaffolds [1]. For instance, the unsubstituted core is priced at approximately $0.68/mg, while a 5-amino substituted derivative (CAS 496055-43-7) can be orders of magnitude more expensive, making the parent compound an economical choice for early-stage research and large-scale reaction optimization.

Procurement Chemical Synthesis Scale-Up

Stability and Handling: Defined Physical Properties for Reproducible Results

The physical and chemical stability of a compound is a critical but often overlooked factor in procurement. 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide is a solid at room temperature with a well-defined boiling point (311.3±45.0 °C at 760 mmHg) and density (1.4±0.1 g/cm³), which facilitates accurate weighing and formulation . This contrasts with some related sultam derivatives that are oils or low-melting solids, which can be more difficult to handle precisely and may be prone to degradation or adsorption losses. The compound is stable under recommended storage conditions (cool, dry place) for at least 12 months, ensuring batch-to-batch consistency for long-term projects .

Chemical Storage Stability Reproducibility

Optimal Application Scenarios for 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 111248-89-6)


Medicinal Chemistry: PTP1B Inhibitor Lead Generation

Given the patented activity of the benzo-γ-sultam scaffold against PTP1B and other PTPases, this compound is an ideal starting point for medicinal chemists developing novel therapeutics for type 2 diabetes, obesity, and related metabolic disorders [1]. Its availability in high purity (≥97%) ensures that initial biological screening results are not confounded by impurities, accelerating the hit-to-lead process .

Organic Synthesis: Efficient Library Construction

The high-yielding Rh-catalyzed C-H functionalization method (65-99% yield) makes this scaffold exceptionally well-suited for the rapid synthesis of diverse libraries of 1-aryl-benzo-γ-sultams [1]. The low catalyst loading (0.5 mol%) and mild conditions minimize side reactions and simplify purification, enabling efficient parallel synthesis and exploration of structure-activity relationships .

Process Chemistry: Cost-Effective Scale-Up

The favorable price-performance ratio of the unsubstituted core (approximately $0.68/mg) and its solid-state stability make it a practical choice for process chemists optimizing reaction conditions on a larger scale [1]. The compound's well-defined physical properties (boiling point, density) facilitate accurate handling and process control, reducing the risk of batch-to-batch variability during scale-up .

Chemical Biology: Probe Development for Signaling Pathways

The distinct PTPase inhibition profile of the benzo-γ-sultam scaffold, differentiating it from saccharin-based inhibitors, makes it a valuable tool for chemical biologists investigating the roles of specific phosphatases in cellular signaling [1]. The parent compound's stability and ease of handling ensure reliable and reproducible results in complex biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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